molecular formula C7H5ClF3NO B045637 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine CAS No. 77145-58-5

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Cat. No. B045637
CAS RN: 77145-58-5
M. Wt: 211.57 g/mol
InChI Key: NAMSUQXNPIXZQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, is achieved from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, reaching an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This synthesis pathway highlights the complexity and the efficiency of producing chloro-trifluoroethoxy pyridine derivatives.

Molecular Structure Analysis

Molecular structure analysis of 2-Chloro-6-(trifluoromethyl)pyridine, which shares a similar structural framework, was characterized using FT-IR, 1H and 13C NMR experiments. Theoretical computations using HF and DFT methods with various basis sets provided insights into molecular structural parameters, vibrational frequencies, and chemical shifts, comparing well with experimental data. This detailed spectroscopic and computational analysis underlines the structural complexity and stability of these compounds (M. Evecen et al., 2017).

Chemical Reactions and Properties

2-Chloro-6-trifluoromethylpyridine undergoes various nucleophilic substitutions, demonstrating the reactivity of the chloro and trifluoromethyl groups in the pyridine ring. The introduction of a trialkylsilyl group at specific positions on the pyridine ring can influence the directionality of these substitutions, showcasing the synthetic versatility and reactivity of such compounds (M. Schlosser et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine and its derivatives are primarily utilized in chemical synthesis processes. For instance, Hang-dong Zuo discusses the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine as a key intermediate for creating trifloxysulfuron, an efficient herbicide (Zuo, 2010). This compound is synthesized through various chemical reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis.

Applications in Organic Chemistry

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is also significant in the field of organic chemistry. Manteau et al. describe how (trifluoromethoxy)pyridines, accessible through large-scale synthesis, serve as important building blocks for life-sciences-oriented research (Manteau et al., 2010). Their research includes the first X-ray crystallographic structure determinations of these compounds and insights from in silico studies.

Catalysis and Material Science

In material science and catalysis, the derivatives of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine are used to form complex molecular structures. For example, Feng et al. synthesized the title compound, C14H12F3NOS, by reacting 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine with phenylmethanethiol (Feng et al., 2010). The dihedral angle between aromatic rings in this compound indicates its potential for diverse applications in organic synthesis and materials chemistry.

Antimicrobial Properties

Additionally, some research investigates the antimicrobial activities of derivatives of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. Evecen et al. explored the antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine, characterizing its structure and investigating its interactions with DNA (Evecen et al., 2017).

properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMSUQXNPIXZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine

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